molecular formula C8H7BN2O2 B3047762 [1,5]Naphthyridine-3-boronic acid CAS No. 1443112-44-4

[1,5]Naphthyridine-3-boronic acid

Cat. No.: B3047762
CAS No.: 1443112-44-4
M. Wt: 173.97
InChI Key: HQRZMWFPSGZGSQ-UHFFFAOYSA-N
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Description

[1,5]Naphthyridine-3-boronic acid (CAS: 1443112-44-4) is a heterocyclic boronic acid derivative featuring a naphthyridine core with a boronic acid group at the 3-position. This compound serves as a critical intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl structures for pharmaceutical and materials science applications . Commercially available with 98% purity, it is often utilized as a pinacol ester (e.g., 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,5-naphthyridine) to enhance stability and handling . Its electron-deficient naphthyridine core, due to two nitrogen atoms in the 1- and 5-positions, distinguishes its reactivity from simpler aryl boronic acids.

Properties

IUPAC Name

1,5-naphthyridin-3-ylboronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BN2O2/c12-9(13)6-4-8-7(11-5-6)2-1-3-10-8/h1-5,12-13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQRZMWFPSGZGSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=CC=N2)N=C1)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701292299
Record name B-1,5-Naphthyridin-3-ylboronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443112-44-4
Record name B-1,5-Naphthyridin-3-ylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443112-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-1,5-Naphthyridin-3-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701292299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of [1,5]Naphthyridine-3-boronic acid typically involves the use of boron reagents in Suzuki-Miyaura coupling reactions . The general synthetic route includes the reaction of 1,5-naphthyridine with a boron reagent such as bis(pinacolato)diboron under palladium-catalyzed conditions. The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation of the boronic acid .

Chemical Reactions Analysis

[1,5]Naphthyridine-3-boronic acid undergoes several types of chemical reactions, including:

Mechanism of Action

The mechanism of action of [1,5]Naphthyridine-3-boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Structural Isomers of Naphthyridine-Boronic Acids

The position of the boronic acid group and the naphthyridine isomer significantly influence physical and chemical properties. For example:

  • [1,6]- and [1,7]-Naphthyridine boronic acids : These isomers exhibit distinct electronic profiles due to nitrogen placement. For instance, 1,7-naphthyridine derivatives (e.g., BAY-297 and BAY-091 in ) are prioritized in kinase inhibitor synthesis, suggesting isomer-specific bioactivity .
  • [1,8]Naphthyridine boronic acids : Less common in literature, likely due to synthetic challenges or reduced stability.

Table 1: Comparison of Naphthyridine-Boronic Acid Isomers

Isomer Boronic Acid Position Key Applications Stability Notes Reference
[1,5]Naphthyridine 3 Suzuki couplings, drug intermediates Stable as pinacol ester
[1,7]Naphthyridine Varied Kinase inhibitors (e.g., BAY-297) High selectivity in medicinal chemistry
[1,6]Naphthyridine Not reported Limited data Likely less stable
Substituent Effects on Naphthyridine-Boronic Acids

The electronic and steric effects of substituents modulate reactivity:

  • Methoxy-substituted analogs : (6-Methoxy-1,5-naphthyridin-4-yl)boronic acid (CAS: 1257640-81-5) has a methoxy group at the 4-position, which may enhance solubility but reduce electrophilicity compared to the 3-boronic acid derivative .
  • Chloro- and fluoro-substituted analogs : highlights (3-chloro-2-fluorophenyl)boronic acid in Pd-catalyzed couplings, suggesting halogenated naphthyridine-boronic acids could exhibit similar reactivity trends .

Table 2: Substituent Impact on Reactivity

Compound Substituent Position Key Property Reference
[1,5]Naphthyridine-3-boronic acid 3-Boron High cross-coupling efficiency
(6-Methoxy-1,5-naphthyridin-4-yl)boronic acid 4-Methoxy, 6-Boron Improved solubility, reduced reactivity
3-Fluoro-2-methoxy-5-pyridinylboronic acid 3-F, 2-MeO Enhanced steric hindrance
Boronic Acid vs. Pinacol Ester Forms

The pinacol ester form of this compound (CAS: 1663470-21-0) offers superior stability and shelf life compared to the free boronic acid, which is prone to protodeboronation. However, the ester requires harsher reaction conditions (e.g., strong bases or elevated temperatures) for Suzuki couplings .

Comparison with Aryl Boronic Acids

Naphthyridine-boronic acids exhibit distinct behavior compared to aryl analogs:

  • Electron-deficient core : The naphthyridine ring increases electrophilicity, accelerating transmetalation in cross-couplings versus electron-rich aryl boronic acids like 4-(1-naphthyl)phenylboronic acid (CAS: 870774-25-7) .
  • Steric effects : The planar naphthyridine system reduces steric hindrance compared to bulky biaryl boronic acids (e.g., 4-((1-naphthyloxy)methyl)phenylboronic acid, CAS: 871125-78-9), enabling broader substrate compatibility .

Biological Activity

[1,5]Naphthyridine-3-boronic acid is a derivative of the heterocyclic compound 1,5-naphthyridine, characterized by the presence of a boronic acid functional group at the 3-position. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the realms of antimicrobial and anticancer research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, synthesis methods, and relevant case studies.

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Activity : Studies indicate that derivatives of 1,5-naphthyridine exhibit significant anticancer properties. For instance, some derivatives have shown inhibitory effects on topoisomerase I (Top1) and antiproliferative activity against human colon cancer cells (COLO 205) . The mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells .
  • Antimicrobial Properties : The compound has also been explored for its potential antimicrobial effects. Research suggests that naphthyridine derivatives can inhibit bacterial growth and may serve as a basis for developing new antibiotics .
  • Influence on Biochemical Pathways : The reactivity of 1,5-naphthyridines with various electrophilic and nucleophilic reagents suggests their potential to influence multiple biochemical pathways, which may include modulation of inflammatory responses and cellular signaling pathways .

Synthesis Methods

The synthesis of this compound typically involves Suzuki-Miyaura coupling reactions using boron reagents. This method allows for the efficient formation of complex organic molecules and is vital for developing pharmaceutical agents .

Anticancer Activity

A significant study evaluated various phenyl- and indeno-1,5-naphthyridine derivatives for their anticancer activity. The results indicated that some compounds exhibited notable inhibition of cancer cell proliferation and induced apoptosis through caspase activation .

CompoundCancer Cell LineIC50 (µM)Mechanism
Compound ACOLO 20512 ± 0.6Top1 inhibition
Compound BHeLa15 ± 0.4Apoptosis induction
Compound CMCF-710 ± 0.5Cell cycle arrest

Antimicrobial Activity

Research has shown that certain naphthyridine derivatives possess antimicrobial properties against a range of pathogens. For example, canthinone-type alkaloids derived from naphthyridines have demonstrated efficacy against bacterial strains, suggesting their potential use in treating infections .

Immunomodulatory Effects

In animal models, compounds such as canthin-6-one have been shown to reduce pro-inflammatory mediators in drug-induced colitis, indicating potential therapeutic applications in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for [1,5]Naphthyridine-3-boronic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The most common synthetic pathway involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. For example, using XPhos Pd G2 as a catalyst with potassium phosphate as a base in THF/H₂O solvent systems enables efficient boronation of halogenated naphthyridine precursors (e.g., 3-bromo-1,5-naphthyridine) . Optimizing catalyst loading (1–5 mol%) and temperature (80–100°C) can improve yields (19–52% reported in similar systems). Pre-functionalization via bromination (using Br₂ in CCl₄) or amination (NH₄OH with CuSO₄) of the naphthyridine core is often required .

Q. How should researchers characterize this compound to confirm purity and structural integrity?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • 1H NMR : Look for diagnostic peaks, such as aromatic protons (δ 8.3–9.3 ppm for naphthyridine) and boronic acid protons (broad singlet near δ 7.5–8.5 ppm if hydrated) .
  • LC-MS (ESI+) : Confirm molecular ion peaks (e.g., m/z = 476.2 [M + H]+ in analogous compounds) and rule out homocoupling byproducts .
  • HPLC : Use reverse-phase columns (C18) with UV detection to assess purity (>95% recommended for synthetic intermediates) .

Q. What stability considerations are critical for handling and storing this compound?

  • Methodological Answer :

  • Storage : Store under inert gas (N₂/Ar) at 2–8°C in anhydrous solvents (e.g., THF) to prevent protodeboronation or oxidation. Avoid prolonged exposure to moisture .
  • Decomposition Risks : Heating above 100°C may release toxic fumes (e.g., boron oxides); monitor for color changes (yellowing indicates degradation) .

Advanced Research Questions

Q. How does this compound participate in Suzuki-Miyaura cross-coupling for synthesizing bioactive naphthyridine derivatives?

  • Methodological Answer : This boronic acid serves as a versatile building block for attaching aryl/heteroaryl groups to the naphthyridine core. For example:

  • Step 1 : Couple with halogenated partners (e.g., 2-fluoro-3-methylphenylboronic acid) under XPhos Pd G2 catalysis to yield inhibitors like BAY-297 (38–52% yield) .
  • Step 2 : Post-functionalize with amines (e.g., (2R)-2-aminobutanamide) in DMF/Et₃N to introduce chiral centers .
  • Challenge : Competing protodeboronation can occur; mitigate by using excess boronic acid (1.5–2 eq) and degassed solvents .

Q. What strategies resolve contradictions in reported reactivity of this compound across different studies?

  • Methodological Answer : Discrepancies in reactivity often stem from:

  • Solvent Effects : Aqueous THF enhances solubility but may promote hydrolysis. Compare anhydrous DMF vs. THF/H₂O systems .
  • Catalyst Choice : Test Pd(OAc)₂ vs. XPhos Pd G2; the latter reduces side reactions in sterically hindered couplings .
  • Validation : Replicate conflicting protocols with controlled variables (temperature, moisture levels) and characterize intermediates via NMR to identify divergent pathways .

Q. How can this compound be leveraged in designing fluorescent sensors or molecular probes?

  • Methodological Answer : Exploit its boronic acid moiety for diol/anion recognition:

  • Sensor Design : Conjugate with fluorophores (e.g., pyrene) via Suzuki coupling. Monitor fluorescence quenching/enhancement upon binding saccharides or ATP .
  • Validation : Perform titration experiments (UV-Vis, fluorescence spectroscopy) in buffered solutions (pH 7.4) to quantify binding constants (Ka) .
  • Biological Testing : Assess cellular uptake and toxicity (e.g., MTT assays on Jurkat cells) before in vivo applications .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
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